![molecular formula C19H16N2O4S B2461412 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477550-42-8](/img/structure/B2461412.png)
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the 1H-NMR and 13C-NMR data provided information about the hydrogen and carbon atoms in the molecule . The IR data gave information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound were reported as follows: orange red solid; Yield: 94%; m.p. 72–74°C; FT-IR (cm −1): 1335, 1593, 1531, 1331, 1505; 1 H NMR (400MHz, CDCl3): δ 8.21 (d, J 8.9Hz, 2H), 7.97 (d, J 8.9Hz, 2H), 7.27 (d, J 8.9Hz, 2H), 6.97 (d, J 8.9Hz, 2H), 6.81 (s,1H), 3.84 (s, 3H), 2.95 (m,1H), 1.72 (m, 2H), 1.25 (d, J 7.4Hz 3H), 0.96 (t, J 7.4Hz, 3H); 13 C NMR (100MHz, CDCl3): δ 171.51, 159.01, 149.46, 146.73, 141.24, 137.57, 129.10, 126.44, 123.99, 115.34, 105.30, 55.54, 54.67, 31.01, 21.19, 11.47; GCMS: m/z calcd for C 20 H 21 N 3 O 3 S 383.46, found 383 (M +) .Orientations Futures
Thiazoles are important heterocyclics exhibiting various biological activities. Therefore, researchers are continuously synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that “N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” and similar compounds could be subjects of future research in the field of medicinal chemistry.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific interactions would depend on the exact biological activity exhibited by this compound.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine . The exact pathways affected would depend on the biological activity exhibited by this compound.
Pharmacokinetics
A study on a similar compound, n-(4-methoxybenzyl) thiosemicarbazone derivatives, showed satisfactory drug-like characteristics and adme properties . The specific ADME properties of this compound would need to be determined through further studies.
Result of Action
Thiazole derivatives are known to have various effects depending on their biological activity . For instance, they can have antimicrobial, antifungal, and antiviral effects . The specific effects would depend on the biological activity exhibited by this compound.
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives . The specific influences would need to be determined through further studies.
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)15-11-26-19(20-15)21-18(22)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNZVUUKPHRSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2461329.png)
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
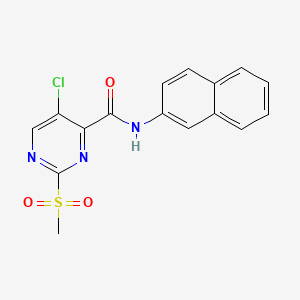
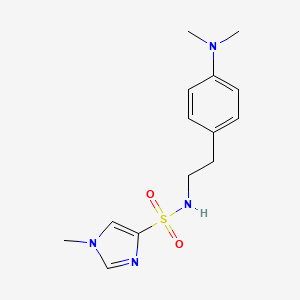
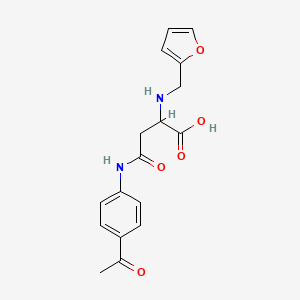
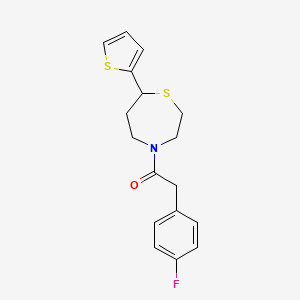

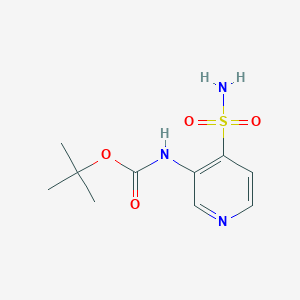
![5-Benzyl-2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2461339.png)
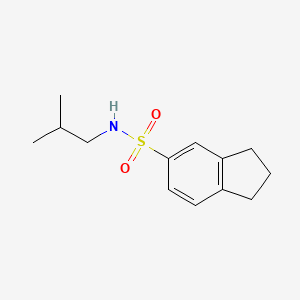
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2461347.png)
![8-Chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2461348.png)
![5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B2461350.png)